molecular formula C18H20N2O4 B2732193 N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 920167-37-9

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B2732193
CAS RN: 920167-37-9
M. Wt: 328.368
InChI Key: BCBCMQZSZWGDOD-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide, also known as MOPEP, is a novel psychoactive compound that belongs to the class of phenethylamines. It was first synthesized in 2011 by a team of researchers led by David E. Nichols at Purdue University. MOPEP is a potent agonist of the serotonin 5-HT2A receptor and has been shown to induce psychedelic effects in animal models.

Scientific Research Applications

Novel Synthetic Approaches

  • Synthesis of Di- and Mono-Oxalamides : A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, demonstrating a high yield and operational simplicity. This method opens new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the versatility of compounds similar to N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide in chemical synthesis (Mamedov et al., 2016).

Material Science and Photophysics

  • Polymer Modification : Research on cationic polymers that can switch to a zwitterionic form upon light irradiation has implications for the design of novel materials. These polymers have applications in DNA condensation and release, as well as altering antibacterial activity, indicating the potential use of oxalamide derivatives in creating responsive materials (Sobolčiak et al., 2013).

Photodynamic Therapy

  • Photosensitizer Development : The synthesis and characterization of new compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, have been explored for their use in photodynamic therapy. These findings suggest that derivatives of oxalamide could be potential candidates for cancer treatment in photodynamic therapy, emphasizing the importance of structural modification to enhance therapeutic efficacy (Pişkin et al., 2020).

Organic Electronics

  • Organic Semiconductor Doping : The synthesis of 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide and its application as a strong n-type dopant for fullerene C(60) demonstrate the role of oxalamide derivatives in the field of organic electronics. This work highlights the high conductivity achieved and the air stability of the materials, promising for organic electronic devices (Wei et al., 2012).

Catalysis

  • Copper-Catalyzed Reactions : The development of copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides using oxalamide derivatives demonstrates their potential in facilitating efficient and high-yielding synthesis processes. These advancements in catalysis research underscore the utility of oxalamide derivatives in creating more efficient and sustainable chemical reactions (De et al., 2017).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-7-3-5-13(11-15)9-10-19-17(21)18(22)20-14-6-4-8-16(12-14)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBCMQZSZWGDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenethyl)-N2-(3-methoxyphenyl)oxalamide

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